![molecular formula C18H27ClN2O2 B1511057 1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride CAS No. 878167-54-5](/img/structure/B1511057.png)
1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride
Overview
Description
1-Boc-5-Methylspiro[indoline-3,4’-piperidine] hydrochloride is a chemical compound with the molecular formula C18H27ClN2O2 . It has an average mass of 338.872 Da and a monoisotopic mass of 338.176117 Da . It is used for pharmaceutical testing .
Synthesis Analysis
A study by Junjian Li et al. focused on designing and synthesizing novel 1’-methylspiro[indoline-3,4’-piperidine] derivatives . The key intermediate 1’-methylspiro[indoline-3,4’-piperidine] (B4) reacted with benzenesulfonyl chloride with different substituents under alkaline condition to obtain its derivatives (B5-B10) .Molecular Structure Analysis
The molecular structure of 1-Boc-5-Methylspiro[indoline-3,4’-piperidine] hydrochloride is represented by the formula C18H27ClN2O2 .Scientific Research Applications
I have conducted a search for the scientific research applications of 1-Boc-5-Methylspiro[indoline-3,4’-piperidine] hydrochloride, also known as tert-butyl 5-methylspiro[2H-indole-3,4’-piperidine]-1-carboxylate;hydrochloride. Below is a comprehensive analysis focusing on unique applications in various fields, each with a detailed section.
Bioactivity Experiments
Preliminary bioactivity experiments are conducted in vitro to evaluate the biological activity of novel 1’-methylspiro[indoline-3,4’-piperidine] derivatives . These experiments help in determining the potential therapeutic effects of these compounds.
Synthesis of Biologically Active Compounds
The indole derivatives, including those related to 1-Boc-5-Methylspiro[indoline-3,4’-piperidine] hydrochloride, are synthesized for their applications as biologically active compounds. They are explored for the treatment of cancer cells, microbes, and various disorders .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reference material for chromatographic analysis techniques such as HPLC, LC-MS, and UPLC. This helps in ensuring the accuracy and precision of analytical results .
Medicinal Chemistry Research
In medicinal chemistry, researchers focus on designing and synthesizing novel derivatives of this compound to explore their therapeutic potential. This includes studying their pharmacological properties and optimizing their chemical structure for better efficacy .
Stereoselective Synthesis
The compound is used in stereoselective synthesis processes to create spirocyclic oxindoles with specific stereochemistry. This is important for developing new chemical entities with desired biological activities .
Safety and Hazards
Future Directions
The study by Junjian Li et al. suggests that the synthesized 1’-methylspiro[indoline-3,4’-piperidine] derivatives, including 1-Boc-5-Methylspiro[indoline-3,4’-piperidine] hydrochloride, showed good antiproliferative activities against BEL-7402, A549, and Hela cell lines . This encourages further evaluation such as the kinase experiment .
Mechanism of Action
Indole Derivatives
Indole derivatives are a significant class of compounds in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Biological Activities of Indole Derivatives
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This wide range of activities has sparked interest among researchers to synthesize a variety of indole derivatives .
Pharmacological Activity of Indole Derivatives
Indole derivatives have diverse biological activities and have shown immense potential to be explored for newer therapeutic possibilities . For example, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
properties
IUPAC Name |
tert-butyl 5-methylspiro[2H-indole-3,4'-piperidine]-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-13-5-6-15-14(11-13)18(7-9-19-10-8-18)12-20(15)16(21)22-17(2,3)4;/h5-6,11,19H,7-10,12H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIZHEMABFBZMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CC23CCNCC3)C(=O)OC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743271 | |
Record name | tert-Butyl 5-methylspiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride | |
CAS RN |
878167-54-5 | |
Record name | tert-Butyl 5-methylspiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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